[(4-Bromo-2-fluorophenyl)methyl](pyridin-2-ylmethyl)amine dihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluorophenyl)methylamine dihydrochloride typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-bromo-2-fluorobenzyl chloride and 2-pyridinemethanamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts and Reagents: Common reagents include bases like triethylamine or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified through recrystallization or column chromatography to obtain the dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluorophenyl)methylamine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would produce a reduced amine.
Scientific Research Applications
Chemistry
In chemistry, (4-Bromo-2-fluorophenyl)methylamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. It serves as a probe in biochemical assays to elucidate the mechanisms of enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, (4-Bromo-2-fluorophenyl)methylamine dihydrochloride is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers or other materials can enhance their properties, such as thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluorophenyl)methylamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-fluorophenyl)methylamine dihydrochloride
- (4-Bromo-2-chlorophenyl)methylamine dihydrochloride
- (4-Bromo-2-fluorophenyl)methylamine dihydrochloride
Uniqueness
(4-Bromo-2-fluorophenyl)methylamine dihydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the pyridine moiety provides a distinctive profile that can be exploited in various applications.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-N-(pyridin-2-ylmethyl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrFN2.2ClH/c14-11-5-4-10(13(15)7-11)8-16-9-12-3-1-2-6-17-12;;/h1-7,16H,8-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXHWUWSDQUMSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=C(C=C(C=C2)Br)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrCl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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